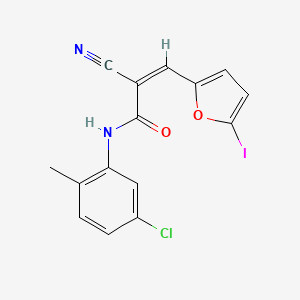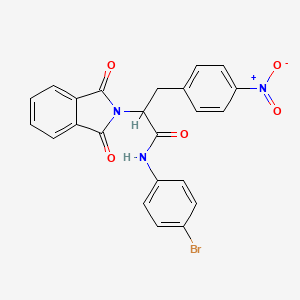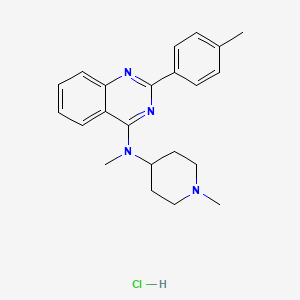![molecular formula C20H32N2O6 B5019227 3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5019227.png)
3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chiral molecule that contains two morpholine groups and a phenylenebis(oxy) linker. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' is not fully understood. However, it is believed to act as a chiral catalyst or chiral auxiliary in various chemical reactions. Its chiral nature allows it to selectively interact with other chiral molecules, leading to the formation of chiral products.
Biochemical and Physiological Effects:
'3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been used as a chiral selector in the separation of various chiral compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' in lab experiments include its chiral nature, high purity, and ease of synthesis. Its limitations include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the use of '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' in scientific research. These include its use as a chiral auxiliary in the synthesis of new chiral compounds, as a chiral selector in chromatography and capillary electrophoresis, and as a chiral ligand in asymmetric catalysis. Additionally, further studies on its biochemical and physiological effects could lead to new applications in medicine and drug development.
Conclusion:
In conclusion, '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' is a chiral molecule that has been widely used in scientific research due to its unique properties. Its synthesis, mechanism of action, and physiological effects have been studied extensively. It has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of '3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' has been achieved using several methods. One of the most commonly used methods involves the reaction of 1,3-dichloro-2-propanol with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with 1,3-dibromo-2-propanol in the presence of a palladium catalyst. This method yields the desired product with high purity and yield.
Applications De Recherche Scientifique
'3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]' has been extensively used in scientific research due to its unique properties. It has been used as a chiral ligand in asymmetric catalysis, as a chiral auxiliary in organic synthesis, and as a building block in the synthesis of various chiral compounds. It has also been used as a chiral selector in chromatography and capillary electrophoresis.
Propriétés
IUPAC Name |
1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c23-17(13-21-4-8-25-9-5-21)15-27-19-2-1-3-20(12-19)28-16-18(24)14-22-6-10-26-11-7-22/h1-3,12,17-18,23-24H,4-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKXJKVSWLBHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC(=CC=C2)OCC(CN3CCOCC3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5019144.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylthiourea](/img/structure/B5019145.png)
![4-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5019150.png)
![N-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5019166.png)



![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5019207.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5019219.png)

![1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5019235.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5019250.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5019255.png)
